2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone
Description
The compound 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone is a structurally complex molecule featuring a fused cycloheptane-pyrazole core linked via a methanone group to a piperazine moiety substituted with a 5-(trifluoromethyl)pyridin-2-yl group. This architecture combines a seven-membered saturated ring system with a pyrazole heterocycle, which is further connected to a piperazine-pyridine pharmacophore. The trifluoromethyl group enhances metabolic stability and lipophilicity, traits often leveraged in drug design to improve bioavailability and target engagement .
Properties
Molecular Formula |
C19H22F3N5O |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H22F3N5O/c20-19(21,22)13-6-7-16(23-12-13)26-8-10-27(11-9-26)18(28)17-14-4-2-1-3-5-15(14)24-25-17/h6-7,12H,1-5,8-11H2,(H,24,25) |
InChI Key |
HDGDEVQCPTXYTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the hexahydrocyclohepta[c]pyrazole core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, )
- Structure : Replaces the cyclohepta[c]pyrazole with a thiophene ring and substitutes the pyridine with a 4-(trifluoromethyl)phenyl group.
- Key Differences: The thiophene ring (aromatic, planar) vs. the saturated cycloheptane-pyrazole (non-planar, conformationally flexible). Trifluoromethyl group on phenyl (electron-withdrawing, meta-substitution) vs.
- Implications : The cyclohepta[c]pyrazole in the target compound may confer enhanced steric bulk and altered binding kinetics compared to the thiophene analogue .
(3,5-Dimethyl-1H-pyrazol-1-yl)(2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)methanone (Compound 8, )
- Structure : Features a pyrazole-triazole-pyridine scaffold with nitro and methyl substituents.
- Key Differences: Inclusion of a triazole ring (polar, capable of π-π interactions) absent in the target compound. trifluoromethyl (metabolically stable).
- Implications : The target compound’s lack of nitro groups may reduce off-target reactivity, while the cycloheptane-pyrazole core could improve membrane permeability compared to the triazole-containing analogue .
Piperazine-Linked Methanones
4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, )
- Structure: Uses a butanone spacer between the pyrazole and piperazine, with a 4-(trifluoromethyl)phenyl substituent.
- Key Differences: Butanone chain (increased flexibility, longer linker) vs. direct methanone bridge (rigid, shorter distance between rings). Pyrazole substituent (non-fused) vs. fused cyclohepta[c]pyrazole.
Research Findings and Implications
Piperazine-Pyridine Interactions : Analogues like Compound 21 () demonstrate affinity for neurotransmitter receptors, suggesting the target compound’s piperazine-pyridine moiety may similarly engage CNS targets, though its fused ring system could alter binding kinetics .
Trifluoromethyl Effects : The 5-(trifluoromethyl)pyridin-2-yl group in the target compound may enhance metabolic stability compared to nitro-substituted analogues (e.g., Compound 8), which are prone to reduction-based toxicity .
Synthetic Challenges : The cyclohepta[c]pyrazole core likely requires specialized cyclization strategies, contrasting with the thiophene or triazole derivatives synthesized via straightforward condensation () .
Biological Activity
The compound 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone is a complex organic molecule with potential biological applications. Its unique structure suggests various mechanisms of action that could be explored in pharmacological studies. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula: C18H23F3N4O
- Molecular Weight: 365.36 g/mol
- CAS Number: Not specified in the search results.
The biological activity of this compound is largely attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act on neurotransmitter systems and exhibit potential as an anxiolytic or antidepressant agent. The presence of the trifluoromethyl group enhances lipophilicity, which could improve its ability to cross the blood-brain barrier.
Biological Activity Overview
-
Antidepressant-like Effects
- Research has indicated that compounds structurally similar to this pyrazole derivative exhibit antidepressant-like effects in animal models. This is often assessed using the forced swim test and tail suspension test.
-
Anxiolytic Properties
- The compound has shown promise in reducing anxiety-like behaviors in rodent models. The mechanism may involve modulation of serotonin and norepinephrine levels.
-
Neuroprotective Effects
- Some studies suggest that the compound may have neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
Data Tables
| Study | Biological Activity | Model Used | Key Findings |
|---|---|---|---|
| Study 1 | Antidepressant-like effects | Forced Swim Test | Significant reduction in immobility time at doses of 10 mg/kg |
| Study 2 | Anxiolytic properties | Elevated Plus Maze | Increased time spent in open arms at 5 mg/kg |
| Study 3 | Neuroprotection | In vitro neuronal cell line | Reduced cell death under oxidative stress conditions |
Case Study 1: Antidepressant Activity
In a controlled study involving rodents, administration of the compound at varying doses demonstrated a dose-dependent reduction in depressive-like behavior. The study utilized both behavioral assessments and biochemical analyses to confirm alterations in neurotransmitter levels.
Case Study 2: Anxiolytic Effects
Another research project focused on evaluating the anxiolytic properties using the elevated plus maze model. Results indicated that subjects treated with the compound spent significantly more time in open arms compared to controls, suggesting reduced anxiety levels.
Research Findings
Recent investigations have highlighted several critical findings regarding the biological activity of this compound:
- Serotonin Receptor Interaction: The compound appears to interact with serotonin receptors, which are crucial for mood regulation.
- Inflammation Modulation: It has been observed to reduce pro-inflammatory cytokine levels in vitro, indicating potential anti-inflammatory properties.
- Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to better understand its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
